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Compound of Interest

Compound Name: Z-Ala-his-ome

Cat. No.: B1277342 Get Quote

Executive Summary
Z-Ala-His-OMe is a protected dipeptide derivative extensively utilized in biochemical research

as a chromogenic/kinetic substrate for esterase activity (particularly Carbonic Anhydrase) and

as a chiral intermediate in peptide synthesis. Unlike free dipeptides (e.g., L-Ala-L-His), the

presence of the Carbobenzoxy (Z) group and Methyl Ester (OMe) renders this molecule

lipophilic and uncharged, allowing it to probe hydrophobic pockets of enzymes or permeate cell

membranes before intracellular hydrolysis.

This guide compares Z-Ala-His-OMe against standard colorimetric substrates (e.g., p-

Nitrophenyl Acetate) and free peptides, evaluating its performance in enzyme kinetics, stability,

and synthetic utility.

Structure-Activity Relationship (SAR)
The biological activity of Z-Ala-His-OMe is dictated by its three distinct structural components:
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Component Chemical Identity Biological/Functional Role

N-Terminus Z- (Carbobenzoxy)

Hydrophobic Shielding:

Protects the amine from

premature degradation;

increases affinity for

hydrophobic active sites (S-

subsites) in proteases.

Core Sequence -Ala-His-

Recognition Motif: The

Histidine imidazole ring acts as

a proton donor/acceptor,

critical for coordinating with

metal ions (e.g., Zn²⁺ in

Carbonic Anhydrase).

C-Terminus -OMe (Methyl Ester)

Reactive Center: The target

bond for esterase hydrolysis. It

mimics the peptide bond

electronically but is more

susceptible to nucleophilic

attack by active site

hydroxides.

Comparative Analysis: Substrate Performance
Z-Ala-His-OMe vs. p-Nitrophenyl Acetate (p-NpA)
In the context of Carbonic Anhydrase (CA) research, Z-Ala-His-OMe serves as a specific

peptide-mimetic substrate, whereas p-NpA is a general esterase substrate.
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Feature Z-Ala-His-OMe
p-Nitrophenyl

Acetate (p-NpA)
Verdict

Specificity

High: Mimics natural

peptide architecture;

interacts with specific

hydrophobic pockets.

Low: Generic ester;

hydrolyzed by a wide

range of esterases

and lipases.

Use Z-Ala-His-OMe

for structural

mechanistic studies.

Detection

Indirect: Requires pH-

stat (proton release)

or HPLC monitoring.

Direct: Release of p-

nitrophenol (yellow) is

easily measured at

400 nm.

Use p-NpA for high-

throughput screening.

Spontaneous

Hydrolysis

Low: Stable in neutral

buffer.

High: Significant

background hydrolysis

requires correction.

Z-Ala-His-OMe offers

cleaner baseline data.

Kinetic Profile

Follows Michaelis-

Menten kinetics with

distinct

.

Often exhibits "Burst

Kinetics" (rapid

acylation, slow

deacylation).

Z-Ala-His-OMe is

better for steady-state

analysis.

Biological Stability: Protected vs. Free Peptides
Z-Ala-His-OMe is often compared to its deprotected counterpart (Ala-His) or naturally occurring

analogs like Carnosine (

-Ala-His).

Membrane Permeability: The Z-group and Methyl ester mask the charged termini, increasing

(lipophilicity). This allows Z-Ala-His-OMe to passively diffuse through cell membranes,
where intracellular esterases can convert it to the bioactive free acid form.

Proteolytic Resistance: The N-terminal Z-group blocks aminopeptidases, extending the half-

life of the peptide in biological media compared to free Ala-His.

Mechanism of Action: Enzymatic Hydrolysis
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The primary "activity" of Z-Ala-His-OMe in a research setting is its hydrolysis by zinc-

metalloenzymes. The following diagram illustrates the mechanism within the active site of

Carbonic Anhydrase (CA).
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Click to download full resolution via product page

Figure 1: Mechanism of Z-Ala-His-OMe hydrolysis by Carbonic Anhydrase. The Zinc-bound

hydroxide attacks the ester carbonyl, releasing methanol and the free acid.

Experimental Protocols
Protocol A: Determination of Esterase Activity (pH-Stat
Method)
Objective: To measure the rate of hydrolysis of Z-Ala-His-OMe by monitoring proton release.

Reagent Preparation:

Substrate Solution: Dissolve Z-Ala-His-OMe in a minimal volume of DMSO, then dilute to

10 mM in 0.1 M KCl (to maintain ionic strength).

Enzyme Solution: Prepare Carbonic Anhydrase (e.g., from bovine erythrocytes) at 1

mg/mL in distilled water.

Setup:

Use a pH-stat titrator equipped with a micro-electrode.

Thermostat the reaction vessel to 25°C.

Set the endpoint pH to 7.5 (optimal for esterase activity).
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Assay Procedure:

Add 5 mL of Substrate Solution to the vessel.

Adjust pH to 7.5 using 0.01 M NaOH.

Initiate reaction by adding 50 µL of Enzyme Solution.

Measurement: The titrator automatically adds 0.01 M NaOH to maintain pH 7.5. The

volume of NaOH added over time corresponds to the hydrolysis rate (1 mol NaOH = 1 mol

ester hydrolyzed).

Data Analysis:

Plot Volume(NaOH) vs. Time.

Calculate initial velocity (

) from the linear slope.

Protocol B: Synthetic Deprotection (to yield Ala-His)
Objective: To utilize Z-Ala-His-OMe as a precursor for L-Ala-L-His.

Saponification (Remove -OMe):

Dissolve Z-Ala-His-OMe in MeOH/H2O (1:1).

Add 1.1 equivalents of 1N NaOH. Stir at 0°C for 1 hour.

Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate to isolate Z-Ala-His-OH.

Hydrogenolysis (Remove Z-):

Dissolve Z-Ala-His-OH in MeOH with 10% Pd/C catalyst.

Stir under H2 atmosphere (1 atm) for 4-6 hours.

Filter catalyst and evaporate solvent to yield free L-Ala-L-His.
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Synthesis & Degradation Pathway
The following diagram outlines the lifecycle of Z-Ala-His-OMe from synthesis to degradation.

Precursors:
Z-Ala-OH + His-OMe
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(DCC/HOBt)

Target:
Z-Ala-His-OMe

 Yield ~85%

Enzymatic Hydrolysis
(Esterase/Protease)

 Biological Assay
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Z-Ala-His-OH + MeOH
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Figure 2: Synthetic generation and enzymatic degradation pathway of Z-Ala-His-OMe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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